Equipotent Anti-MNV Activity with Sharply Divergent Cytotoxicity Relative to the 7-H Parent Compound 4
Antiviral agent 18 (Compound 5) and its 7-unsubstituted parent (Compound 4) both achieve an EC50 of 0.007 µM against murine norovirus (MNV) in RAW 264.7 macrophages. However, the introduction of the C7 chlorine atom reduces the CC50 from 0.14 µM (Compound 4) to 0.01 µM (Compound 5), collapsing the in vitro selectivity index from approximately 20 to below 1.4 [1]. This demonstrates that equipotency does not imply equivalent safety margin, and that compound 5 serves as a high-cytotoxicity tool compound within the series [1].
| Evidence Dimension | In vitro anti-MNV potency and cytotoxicity in RAW 264.7 cells |
|---|---|
| Target Compound Data | EC50 = 0.007 µM; CC50 = 0.01 µM; SI < 1.4 |
| Comparator Or Baseline | Compound 4 (7-H analogue): EC50 = 0.007 µM; CC50 = 0.14 µM; SI ≈ 20 |
| Quantified Difference | CC50 reduced by 14-fold; SI reduced from ~20 to <1.4 |
| Conditions | RAW 264.7 murine macrophage cell line; CPE-based MNV assay; 72 h post-infection readout; dose-response at 8 concentrations |
Why This Matters
This differentiation is critical for researchers selecting between equipotent pyrrolotriazine C-nucleosides where the cytotoxicity window is the decisive factor for assay design, as Compound 5 cannot substitute for Compound 4 in experiments requiring a viable selectivity margin.
- [1] Li Q, Groaz E, Rocha-Pereira J, Neyts J, Herdewijn P. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. Eur J Med Chem. 2020 Jun 1;195:112198. View Source
